

A Technical Guide to Sec61 Inhibition as a Potential Cancer Therapeutic

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Compound of Interest		
Compound Name:	Sec61-IN-2	
Cat. No.:	B7454025	Get Quote

Disclaimer: Information regarding a specific compound designated "Sec61-IN-2" is not available in publicly accessible scientific literature. This guide will therefore focus on the broader class of Sec61 inhibitors as potential cancer therapeutics. The principles, mechanisms, and data presented are based on well-characterized exemplar compounds such as KZR-261 and mycolactone to fulfill the technical requirements of this whitepaper.

Executive Summary

The Sec61 translocon, an essential complex for protein translocation into the endoplasmic reticulum (ER), has emerged as a promising therapeutic target in oncology.[1] Cancer cells, with their high demand for protein synthesis and secretion of growth factors and signaling receptors, are particularly vulnerable to disruptions in this pathway.[2] Small molecule inhibitors of Sec61 can block the biogenesis of numerous proteins critical for tumor growth, immune evasion, and metastasis.[3][4] This mechanism induces an unresolved ER stress response, leading to apoptosis in malignant cells.[1] This document provides a comprehensive technical overview of the mechanism, preclinical data, and key experimental protocols associated with the evaluation of Sec61 inhibitors as a novel class of anti-cancer agents.

The Sec61 Translocon: Mechanism of Action and Inhibition

The Sec61 complex is a heterotrimeric protein channel in the ER membrane that serves as the primary gateway for newly synthesized secretory and transmembrane proteins.[5] The process,



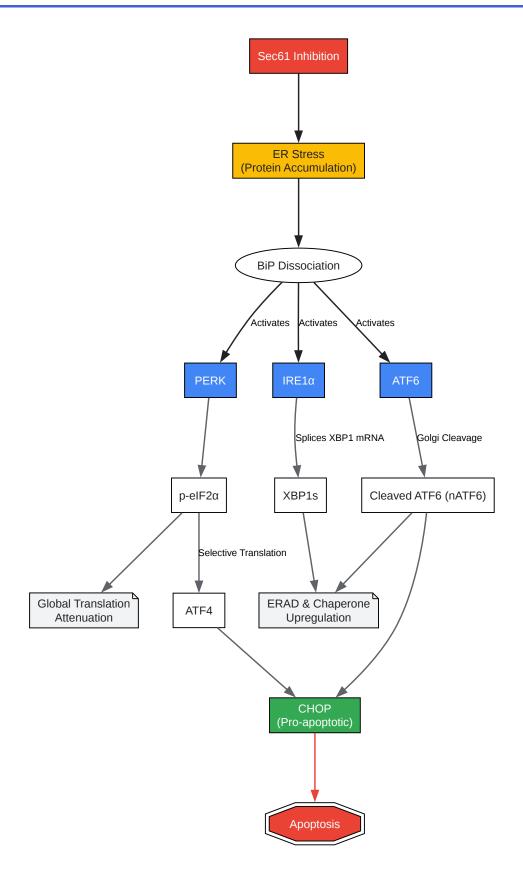




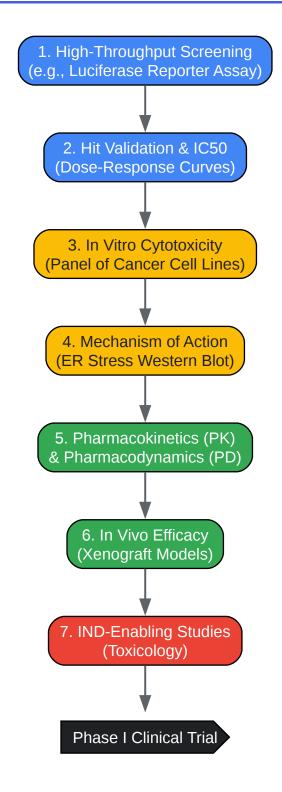
known as co-translational translocation, involves the recognition of a signal peptide on a nascent polypeptide chain by the Signal Recognition Particle (SRP), which then targets the ribosome-nascent chain complex to the Sec61 channel.[6] The polypeptide is then threaded through the Sec61 pore into the ER lumen.[6]

Small molecule inhibitors physically obstruct this process.[7] Cryo-electron microscopy has revealed that inhibitors like KZR-261 bind to the lateral gate of the Sec61 channel, occluding the pore and preventing the insertion and translocation of client proteins.[7] This blockade leads to the accumulation of untranslocated proteins in the cytosol, which are subsequently targeted for degradation by the proteasome.[5][8] The disruption of protein homeostasis triggers a cellular stress response known as the Unfolded Protein Response (UPR).[1]









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